Uncarinic acid E
Overview
Description
Uncarinic acid E is a naturally occurring compound isolated from the plant Gelsemium elegans. It belongs to the class of triterpenoids and has garnered significant attention due to its potent biological activities, particularly its anti-tumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of uncarinic acid E involves multiple steps, typically starting from simpler triterpenoid precursors. The process includes oxidation, cyclization, and esterification reactions under controlled conditions. Specific reagents and catalysts, such as oxidizing agents and acid catalysts, are employed to facilitate these transformations.
Industrial Production Methods: Industrial production of this compound is often achieved through extraction from Gelsemium elegans using solvents like methanol or ethanol. The extract is then purified using chromatographic techniques to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Uncarinic acid E undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride to alter specific functional groups.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Uncarinic acid E has a wide range of applications in scientific research:
Chemistry: It serves as a model compound for studying triterpenoid synthesis and reactivity.
Biology: this compound is used to investigate its effects on cellular processes, particularly apoptosis in cancer cells.
Medicine: Due to its anti-tumor activity, it is explored as a potential therapeutic agent for cancer treatment.
Industry: It is used in the development of bioactive compounds and pharmaceuticals.
Mechanism of Action
Uncarinic acid E exerts its effects primarily through the induction of apoptosis in cancer cells. The mechanism involves:
Molecular Targets: It targets the p53 protein, leading to its accumulation.
Comparison with Similar Compounds
Uncarinic acid E can be compared with other triterpenoids such as:
Betulinic Acid: Known for its anti-HIV and anti-cancer properties.
Oleanolic Acid: Exhibits anti-inflammatory and hepatoprotective effects.
Ursolic Acid: Possesses anti-inflammatory, anti-tumor, and antimicrobial activities.
Uniqueness of this compound: What sets this compound apart is its specific mechanism of inducing apoptosis through p53 accumulation, which is not as prominently observed in other triterpenoids. This unique pathway makes it a valuable compound for targeted cancer therapies .
Properties
IUPAC Name |
(4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-10-hydroxy-6a-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-2,2,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H54O6/c1-34(2)19-20-38(33(43)44)21-22-39(24-45-32(42)14-9-25-7-10-26(40)11-8-25)27(28(38)23-34)12-13-30-36(5)17-16-31(41)35(3,4)29(36)15-18-37(30,39)6/h7-12,14,28-31,40-41H,13,15-24H2,1-6H3,(H,43,44)/b14-9+/t28-,29-,30+,31-,36-,37+,38-,39-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBONBNZOMMCQS-PBGJSAINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)COC(=O)C=CC6=CC=C(C=C6)O)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)COC(=O)/C=C/C6=CC=C(C=C6)O)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H54O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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